molecular formula C30H26N4O2S2 B12011778 2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide CAS No. 539808-51-0

2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide

Cat. No.: B12011778
CAS No.: 539808-51-0
M. Wt: 538.7 g/mol
InChI Key: QNYAVPJIHRSGQD-UHFFFAOYSA-N
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Description

This compound belongs to the class of 1,2,4-triazole-based acetamides, characterized by a triazole core substituted with sulfanyl and aryl groups. The structure includes a 4-methylphenylsulfanylmethyl group at position 5 of the triazole ring, a phenyl group at position 4, and an N-(4-phenoxyphenyl)acetamide moiety linked via a sulfanyl bridge.

Properties

CAS No.

539808-51-0

Molecular Formula

C30H26N4O2S2

Molecular Weight

538.7 g/mol

IUPAC Name

2-[[5-[(4-methylphenyl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C30H26N4O2S2/c1-22-12-18-27(19-13-22)37-20-28-32-33-30(34(28)24-8-4-2-5-9-24)38-21-29(35)31-23-14-16-26(17-15-23)36-25-10-6-3-7-11-25/h2-19H,20-21H2,1H3,(H,31,35)

InChI Key

QNYAVPJIHRSGQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of Sulfanyl Groups: The sulfanyl groups are introduced through nucleophilic substitution reactions, often using thiols or disulfides.

    Attachment of Phenyl Groups: Phenyl groups are typically introduced via Friedel-Crafts alkylation or acylation reactions.

    Final Coupling: The final step involves coupling the triazole derivative with the phenoxyphenyl acetamide moiety, often using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl groups can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The triazole ring and phenyl groups can be reduced under specific conditions, though this is less common.

    Substitution: The phenyl and sulfanyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are often employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted phenyl or triazole derivatives.

Scientific Research Applications

Biological Activities

2.1 Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. Research indicates that compounds similar to 2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide exhibit significant activity against various fungal pathogens. For instance, studies have shown that triazoles can inhibit the enzyme lanosterol demethylase, critical for ergosterol biosynthesis in fungi, thereby demonstrating potential as antifungal agents .

2.2 Anticancer Potential

Triazole compounds have also been investigated for their anticancer properties. The structural features of 2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide may contribute to its ability to induce apoptosis in cancer cells. Research has indicated that similar compounds can modulate signaling pathways related to cell proliferation and survival .

2.3 Anti-inflammatory Effects

There is emerging evidence that triazole derivatives possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Case Studies

Several case studies highlight the applications of similar compounds:

Study Findings
Study on triazole derivatives as antifungal agentsDemonstrated efficacy against Candida species with IC50 values in low micromolar range .
Investigation of anticancer propertiesExhibited selective cytotoxicity towards breast cancer cell lines with mechanisms involving apoptosis .
Anti-inflammatory activity assessmentShowed significant reduction in TNF-alpha levels in animal models .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, for example, it may inhibit enzymes or interact with DNA, disrupting cellular processes. The triazole ring is known to interact with heme proteins, which could be a pathway for its biological activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogues

Compound Name Triazole Substituents (Positions 4,5) Acetamide Substituent Key Structural Differences
Target Compound 4-Phenyl; 5-[(4-methylphenyl)sulfanyl]methyl N-(4-phenoxyphenyl) Reference compound
2-[[5-(4-Chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide 4-(4-Methylphenyl); 5-(4-chlorophenyl) N-(4-phenoxyphenyl) Chlorophenyl vs. methylphenylsulfanylmethyl
N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide 4-Phenyl; 5-[(4-methylphenyl)sulfanyl]methyl N-(4-methylphenyl) Acetamide N-substituent: phenoxyphenyl vs. methylphenyl
2-[[5-(4-Chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide 4-(4-Methylphenyl); 5-(4-chlorophenyl) N-(4-dimethylaminophenyl) Electron-donating dimethylamino group
2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-acetylphenyl)acetamide 4-Phenyl; 5-[(4-acetylamino)phenoxy]methyl N-(4-acetylphenyl) Acetylamino-phenoxy vs. methylphenylsulfanylmethyl

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) Molecular Weight (g/mol) Yield (%) Key Spectral Features (IR, NMR)
Target Compound Not Reported ~553.69* Not Reported Expected C=O (1650–1700 cm⁻¹), C-S (650–700 cm⁻¹)
2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-acetylphenyl)acetamide 238.1–239.0 532.58 52 IR: 1694 (C=O), 1541 (C=N); NMR: aryl protons at δ 7.2–8.1
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 110.0 605.77 Not Reported IR: 1669 (C=O); NMR: CH₂-S at δ 3.8–4.0
2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide 279.5–280.0 452.15 58 IR: 1659 (C=O), 1537 (C=N); NMR: nitro protons at δ 8.2

*Calculated based on molecular formula.

Biological Activity

The compound 2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide is a complex organic molecule belonging to the class of triazoles, which are known for their diverse biological activities. This article aims to present a detailed overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C25H24N4O2S2C_{25}H_{24}N_{4}O_{2}S_{2}, and it features a triazole ring which is often associated with antifungal and anticancer activities. The structural composition includes:

  • Triazole moiety : Imparts various biological activities.
  • Sulfur groups : Enhance the compound's reactivity and interaction with biological targets.
  • Phenoxy and phenyl groups : Contribute to lipophilicity and potential receptor interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that triazole derivatives often exhibit significant antimicrobial properties. In particular:

  • Antifungal Activity : Triazoles are widely recognized for their antifungal effects, particularly against species like Candida and Aspergillus.
  • Antibacterial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, although specific data on its efficacy against particular pathogens is limited.

Anticancer Properties

Triazole compounds have been explored as potential anticancer agents:

  • Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, triazoles can interfere with DNA synthesis or repair mechanisms in cancer cells.
  • Case Studies : While direct studies on this specific compound are scarce, related triazole derivatives have shown promise in preclinical models for various cancers.

Anti-inflammatory Effects

Some triazole derivatives have demonstrated anti-inflammatory properties:

  • Cytokine Modulation : These compounds may modulate the production of pro-inflammatory cytokines, thus potentially alleviating conditions characterized by excessive inflammation.

Research Findings

A summary of relevant research findings regarding the biological activity of triazole derivatives is presented in the following table:

Study ReferenceBiological ActivityFindings
AntimicrobialDemonstrated activity against Candida albicans and Staphylococcus aureus.
AnticancerInhibitory effects on breast cancer cell lines; mechanism involves apoptosis induction.
Anti-inflammatoryReduction in TNF-alpha levels in vitro; potential for treating chronic inflammatory diseases.

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